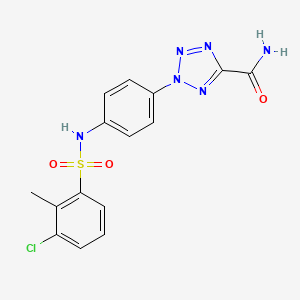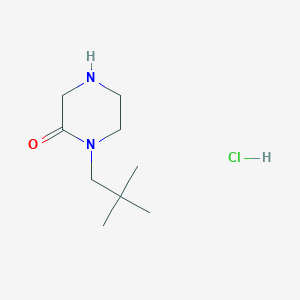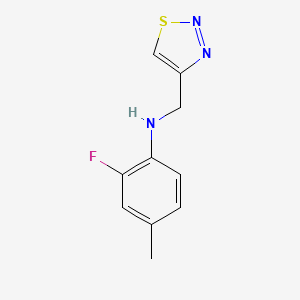
N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” is a complex organic compound that belongs to the class of benzofuran derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” typically involves multi-step organic reactions. The starting materials often include benzofuran derivatives and pyrrolidine carboxylic acids. The key steps may involve:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenol derivatives and acyl chlorides.
Introduction of the carbamoyl group: This step may involve the reaction of the benzofuran derivative with isocyanates or carbamoyl chlorides.
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the pyrrolidine ring.
Reduction: Reduction reactions may target the carbamoyl or sulfonyl groups.
Substitution: The compound may undergo substitution reactions, particularly at the benzofuran ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, “N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. It may also be used as a probe to study biological pathways.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. This can include its use as a drug candidate for the treatment of various diseases.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings. It may also be used in the production of specialty chemicals.
作用機序
The mechanism of action of “N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” will depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
Similar Compounds
Benzofuran derivatives: Compounds such as 2-carbamoylbenzofuran and 3-carbamoylbenzofuran.
Pyrrolidine derivatives: Compounds such as 1-methylsulfonylpyrrolidine and 2-carboxamidepyrrolidine.
Uniqueness
“N-(2-carbamoyl-1-benzofuran-3-yl)-1-methanesulfonylpyrrolidine-2-carboxamide” is unique due to the combination of the benzofuran and pyrrolidine rings, as well as the presence of the carbamoyl and methylsulfonyl groups. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.
特性
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-24(21,22)18-8-4-6-10(18)15(20)17-12-9-5-2-3-7-11(9)23-13(12)14(16)19/h2-3,5,7,10H,4,6,8H2,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQRXZDZDCIHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2852224.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2852225.png)


![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2852229.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide](/img/structure/B2852231.png)
![{5-Oxaspiro[2.4]heptan-6-yl}methanamine](/img/structure/B2852232.png)
![6-chloro-N-[4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2852233.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2852235.png)
![1-(2,4-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2852240.png)


